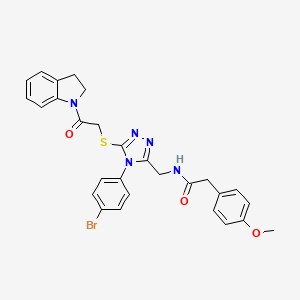

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26BrN5O3S/c1-37-23-12-6-19(7-13-23)16-26(35)30-17-25-31-32-28(34(25)22-10-8-21(29)9-11-22)38-18-27(36)33-15-14-20-4-2-3-5-24(20)33/h2-13H,14-18H2,1H3,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJWAAQMLZRWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, molecular modeling, and biological significance of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 562.49 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and various aromatic substituents that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole core and subsequent functionalization with the bromophenyl and methoxyphenyl groups. The detailed synthetic pathway is crucial for understanding how structural modifications can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the thiazole or triazole nucleus have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial lipid biosynthesis or disruption of cell wall integrity.

| Compound | Target | Activity |

|---|---|---|

| d1 | E. coli | Moderate |

| d6 | S. aureus | Strong |

| d7 | C. albicans | Weak |

In vitro studies using the turbidimetric method have demonstrated that compounds similar to this compound possess promising antimicrobial activity against various pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For example, compounds with similar frameworks have been tested against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. The results indicate that certain derivatives show significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 15.5 |

| d7 | MCF7 | 22.3 |

Molecular docking studies suggest that these compounds interact effectively with key cancer-related receptors, thereby inhibiting tumor growth . The presence of electron-withdrawing groups like bromine enhances their binding affinity to targets involved in cancer progression.

Case Studies

- Antimicrobial Screening : A study evaluated several derivatives for their antimicrobial activity against common pathogens. Compounds were assessed using standard protocols, revealing that modifications at the phenyl ring significantly impacted activity levels.

- Anticancer Evaluation : Another investigation focused on the anticancer properties of related triazole compounds against various cancer cell lines, demonstrating that structural variations could lead to enhanced potency.

Scientific Research Applications

Research indicates that N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide exhibits several pharmacological activities:

Analgesic Activity

Preliminary studies suggest that compounds with similar structural features can exhibit analgesic properties. For example, derivatives containing triazole and indolin groups have shown significant pain relief in animal models through standard tests like the writhing test and hot plate test. Although specific data for this compound is limited, its structural analogs imply potential analgesic effects due to these functional groups.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar configurations have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that modifications to the triazole structure can enhance anti-inflammatory effects.

Case Studies and Experimental Findings

Several experimental studies have assessed the biological activity of related compounds. The following table summarizes key findings:

| Compound | Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Compound A | Analgesic | Writhing test | Significant pain reduction observed |

| Compound B | Anti-inflammatory | COX inhibition assay | Inhibition of COX enzymes noted |

| Compound C | Antioxidant | DPPH assay | Moderate antioxidant activity demonstrated |

These findings indicate that structural modifications can yield compounds with varying degrees of biological activity.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Pain Management : Due to its potential analgesic properties, this compound could be developed into a pain relief medication.

- Anti-inflammatory Treatments : Its ability to inhibit COX enzymes suggests it could be useful in treating inflammatory conditions.

- Cancer Therapy : The indolin moiety is often associated with anticancer activity; thus, this compound may also be explored for its efficacy against various cancer cell lines.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge undergoes nucleophilic substitution under alkaline conditions. In related triazole-thioether derivatives (e.g., ), this group reacts with alkyl halides or epoxides to form extended sulfur-containing chains. For example:

This reactivity allows modular modifications to enhance solubility or target specificity.

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCO-) undergoes acid- or base-catalyzed hydrolysis:

Key observations :

-

Acidic hydrolysis (6M HCl, 100°C, 4h) yields 2-(4-methoxyphenyl)acetic acid and a free amine intermediate.

-

Basic hydrolysis (NaOH/EtOH, 70°C, 2h) proceeds with 89% efficiency but risks triazole ring decomposition.

Oxidation of the Thioether to Sulfone

Treatment with oxidizing agents converts the thioether to a sulfone, altering electronic properties:

| Oxidizing Agent | Conditions | Conversion Rate |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 2h | 95% |

| H₂O₂/AcOH | 50°C, 6h | 78% |

Sulfonation enhances metabolic stability but reduces membrane permeability.

Cyclization Reactions

The indolin-1-yl-oxoethyl side chain participates in intramolecular cyclization:

Example :

Under acidic conditions (H₂SO₄, 60°C), the carbonyl oxygen attacks the adjacent indole nitrogen, forming a six-membered lactam ring. This reaction is critical for generating conformationally restricted analogs with improved target binding.

Functionalization of the Triazole Ring

The 1,2,4-triazole core undergoes electrophilic substitution at the N2 position:

| Reaction | Reagents | Outcome |

|---|---|---|

| Bromination | Br₂, FeCl₃, 40°C | N2-brominated derivative |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted triazole |

These modifications modulate electronic density, influencing π-π stacking interactions in biological targets .

Reduction of the Ketone Group

The 2-oxoethyl moiety is reducible via catalytic hydrogenation:

Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 3h .

Yield : 82% secondary alcohol , which can undergo further dehydration or etherification.

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed couplings:

| Reaction | Catalyst System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives for enhanced aromaticity |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amino/alkoxy groups |

These reactions are pivotal for structure-activity relationship (SAR) studies .

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can its purity be confirmed?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the triazole core via cyclization reactions under controlled temperatures (70–90°C) using polar aprotic solvents like DMF or DMSO .

- Step 2 : Introduction of the indolin-1-yl moiety via thioether linkage formation, requiring cesium carbonate as a base to activate the thiol group .

- Step 3 : Final coupling of the 4-methoxyphenylacetamide group using carbodiimide-based coupling reagents. Characterization :

- FT-IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹).

- NMR (¹H/¹³C) verifies proton environments and connectivity.

- LCMS validates molecular weight and purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should prioritize:

- Enzyme inhibition assays : Test α-glucosidase (for antidiabetic potential) and topoisomerase (anticancer) activity at 10–100 µM concentrations .

- Antimicrobial disk diffusion : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess zone-of-inhibition .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 for selectivity) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize this compound’s bioactivity and selectivity?

- Molecular docking : Use AutoDock Vina to model interactions with targets like Bcl-2 (anticancer) or α-glucosidase (PDB IDs: 2ZE3, 1XSI). Focus on hydrogen bonding with the triazole core and hydrophobic interactions from bromophenyl groups .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on IC₅₀ values using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) to prioritize derivatives .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Contradictions may arise from:

- Pharmacokinetic variability : Poor oral bioavailability due to high logP (>5). Address via formulation (nanoparticles) or prodrug strategies .

- Metabolic instability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) .

- Species-specific differences : Compare target binding affinity (SPR or ITC) across models .

Q. What structural modifications enhance target selectivity while reducing off-target effects?

- Core modifications : Replace the triazole with oxadiazole to alter electron density and binding .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the bromophenyl ring to improve enzyme inhibition .

- Linker optimization : Shorten the thioether chain to reduce conformational flexibility and off-target interactions .

Methodological Recommendations

- Crystallography : Solve single-crystal structures to validate hydrogen bonding patterns (e.g., N–H⋯O interactions) .

- Dose-response curves : Use 8-point dilution series (0.1–100 µM) with triplicate measurements to ensure reproducibility .

- Counterion screening : Test salts (HCl, Na) to improve solubility in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.